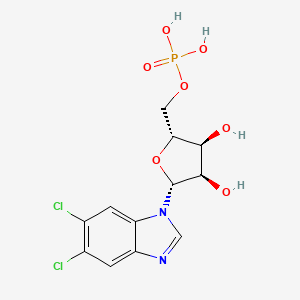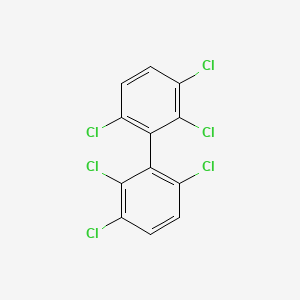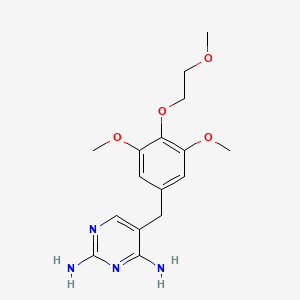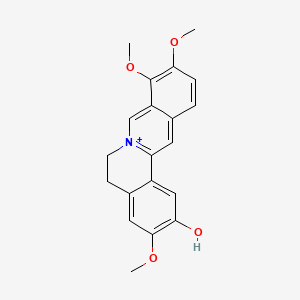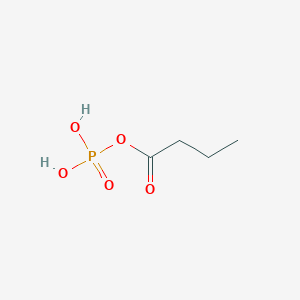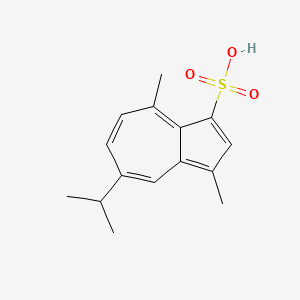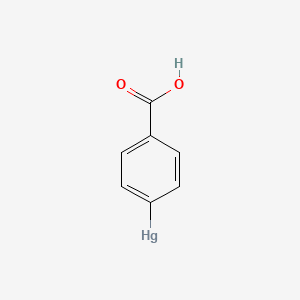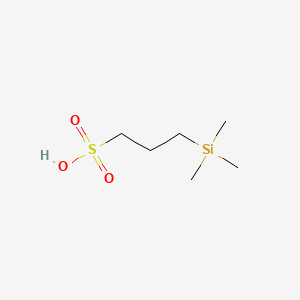
3-(Trimethylsilyl)propane-1-sulfonic acid
Übersicht
Beschreibung
3-(Trimethylsilyl)propane-1-sulfonic acid, also known as DSS (2,2-Dimethyl-2-silapentane-5-sulfonate), is a synthetic organic compound with the chemical formula C₆H₁₆O₃SSi . It is a strong acid and is commonly used as a catalyst in various organic reactions, including esterifications, acetalizations, and aldol condensations . It is also used as an internal standard for NMR (nuclear magnetic resonance) studies due to its high intensity proton peaks which are easily identified .
Synthesis Analysis
3-(Trimethylsilyl)propane-1-sulfonic acid sodium salt can be used as a reagent to synthesize polyamine block-copolymers .Molecular Structure Analysis
The molecular weight of 3-(Trimethylsilyl)propane-1-sulfonic acid is 196.059 dalton . Its chemical formula is C₆H₁₆O₃SSi and its canonical SMILES string is CSi©CCCS(=O)(=O)O .Chemical Reactions Analysis
3-(Trimethylsilyl)propane-1-sulfonic acid sodium salt can be used as a reagent to synthesize polyamine block-copolymers . It can also be used as an internal standard in 1 H NMR spectroscopy for the measurement of chemical shifts .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)propane-1-sulfonic acid is a solid substance . Its melting point is approximately 165 °C (dec.) .Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Spectroscopy
DSS is widely used as an internal standard in NMR spectroscopy. Its stability and well-defined chemical shifts make it ideal for calibrating and measuring chemical shifts in 1H NMR spectroscopy . This application is crucial for the accurate determination of molecular structures and dynamics in both organic and inorganic compounds.
Organic Synthesis
DSS acts as a catalyst in organic synthesis reactions, particularly in the ring-opening polymerization of cyclic amines, leading to the formation of polyamine blocks. These reactions are fundamental in creating a variety of organic compounds used in drugs, plastics, and other materials.
Biochemistry Research
In biochemistry, DSS is utilized to synthesize polyamine block-copolymers . These macromolecules consist of alternating blocks of different polymer chains and have applications ranging from drug delivery systems to tissue engineering.
Analytical Chemistry
As an analytical reagent, DSS is employed in various chemical analyses. Its role as a strong acid makes it suitable for use in titrations and other analytical methods where precise measurements of acidity are required.
Materials Science
In materials science, DSS is used in the synthesis of novel polymeric materials . The compound’s ability to form block-copolymers allows for the creation of materials with specific properties, such as increased strength, flexibility, or chemical resistance .
Wirkmechanismus
Target of Action
It is used as an internal standard in 1H NMR spectroscopy . In this context, the ‘target’ is the reference peak in the NMR spectrum.
Mode of Action
In 1H NMR spectroscopy, DSS provides a reference for the chemical shift scale. It results in high-intensity proton peaks which are easily identified .
Biochemical Pathways
Its role is to provide a stable reference point for the measurement of chemical shifts in the NMR spectrum .
Pharmacokinetics
It’s worth noting that dss forms stable aqueous solutions , which can be important for its use in aqueous environments.
Result of Action
The primary result of DSS’s action is the provision of a reliable and easily identifiable reference peak in the NMR spectrum. This allows for accurate measurement of chemical shifts of other compounds in the sample .
Action Environment
DSS has negligible sensitivity towards pH and temperature changes , making it a robust internal standard for NMR spectroscopy in various environmental conditions. Its stability in aqueous solutions also allows it to be used in a wide range of experimental setups.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-trimethylsilylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZRAEYQIKYCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939465 | |
| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)propane-1-sulfonic acid | |
CAS RN |
18173-90-5 | |
| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018173905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)propane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N66Z24TLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

